![molecular formula C13H11ClN2O2 B1447813 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid CAS No. 1426958-48-6](/img/structure/B1447813.png)
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Overview
Description
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid (6-AMC) is an important organic compound that has been extensively studied in the past few decades due to its wide range of applications in the fields of science and technology. 6-AMC is a white crystalline solid with a molecular weight of 230.7 g/mol and a melting point of 215-217°C. 6-AMC is used as a building block for the synthesis of a variety of organic compounds, as a reagent for the preparation of pharmaceuticals, and as a catalyst for a variety of chemical reactions. In addition, 6-AMC has been found to have interesting biological properties, including the ability to inhibit the growth of certain bacteria and fungi, and to modulate the activity of certain enzymes.
Scientific Research Applications
Aurora Kinase Inhibitor Applications
A study discusses the use of a compound inhibiting Aurora A kinase, suggesting its utility in treating cancer, highlighting the therapeutic potential of pyridine derivatives in oncology research (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Applications
Research into the synthesis and antibacterial screening of various pyridine derivatives shows some compounds possess good antibacterial properties, indicating the potential use of pyridine carboxylic acids and their derivatives in developing new antibiotics (T. Maqbool et al., 2014).
Structural Analysis and Solid Forms
A study on the crystalline adducts of substituted salicylic acids with 4-aminopyridine explores the diverse solid forms and supramolecular synthons, contributing to the understanding of pyridine derivatives in crystal engineering and pharmaceutical formulation (R. Montis & M. Hursthouse, 2012).
Synthesis and Potential Antihypertensive Activity
The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives is discussed, with compounds expected to exhibit antihypertensive activity, illustrating the diverse pharmacological interests in pyridine derivatives (N. Kumar & Uday C. Mashelker, 2006).
properties
IUPAC Name |
6-amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-4-8(2-3-11(7)14)10-5-9(13(17)18)6-16-12(10)15/h2-6H,1H3,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBGXBAGTWDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CC(=C2)C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.